2H-Benzimidazol-2-one,1-(1-chloroethyl)-1,3-dihydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-chloroethyl)-1H-benzimidazol-2-one is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This particular compound features a benzimidazole core with a 1-chloroethyl substituent at the third position and a carbonyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-chloroethyl)-1H-benzimidazol-2-one typically involves the reaction of 1-chloroethylamine with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The reaction is followed by oxidation to introduce the carbonyl group at the second position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of 3-(1-chloroethyl)-1H-benzimidazol-2-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions
3-(1-chloroethyl)-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(1-aminoethyl)-1H-benzimidazol-2-one.
Oxidation: Formation of 3-(1-chloroethyl)-1H-benzimidazol-2-carboxylic acid.
Reduction: Formation of 3-(1-chloroethyl)-1H-benzimidazol-2-ol.
Scientific Research Applications
3-(1-chloroethyl)-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-chloroethyl)-1H-benzimidazol-2-one involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-chloroethyl)-1H-benzimidazol-3-one
- 3-(1-bromoethyl)-1H-benzimidazol-2-one
- 3-(1-chloroethyl)-1H-benzimidazol-4-one
Uniqueness
3-(1-chloroethyl)-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group at the third position and the carbonyl group at the second position allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(1-chloroethyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(10)12-8-5-3-2-4-7(8)11-9(12)13/h2-6H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWRVMPHOHSCJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1C2=CC=CC=C2NC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.